Quantification Variability with Surrogate Internal Standards
O-Malonylcarnitine (C3DC) quantification in dried blood spots is highly dependent on the choice of stable isotope internal standard. When measured using octanoylcarnitine (C8) or glutarylcarnitine (C5DC) as internal standards instead of authentic malonylcarnitine, laboratories report significantly different ion detection values [1]. This variability produces a bimodal distribution in proficiency survey data across 98 laboratories [1].
| Evidence Dimension | Quantification accuracy dependence on internal standard identity |
|---|---|
| Target Compound Data | Significantly different ion detection values obtained when using authentic malonylcarnitine standard |
| Comparator Or Baseline | Octanoylcarnitine (C8) and glutarylcarnitine (C5DC) as surrogate internal standards |
| Quantified Difference | Bimodal distribution of reported concentrations across 98 laboratories due to internal standard variability; difference statistically significant |
| Conditions | Dried blood spot (DBS) analysis by MS/MS in newborn screening proficiency testing |
Why This Matters
Procuring authentic O-malonylcarnitine reference material is essential for harmonized quantification across laboratories and for avoiding systematic bias introduced by surrogate internal standards.
- [1] Chace DH, Lim T, Hansen CR, Adam BW, Hannon WH. Quantification of malonylcarnitine in dried blood spots by use of MS/MS varies by stable isotope internal standard composition. Clin Chim Acta. 2009;402(1-2):14-8. View Source
